molecular formula C10H4BrCl2NO2 B12999026 3-Bromo-2,6-dichloroquinoline-4-carboxylic acid

3-Bromo-2,6-dichloroquinoline-4-carboxylic acid

Cat. No.: B12999026
M. Wt: 320.95 g/mol
InChI Key: NLCVAHOMLGHSLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-dichloroquinoline-4-carboxylic acid typically involves halogenation reactions. One common method is the bromination of 2,6-dichloroquinoline-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in research and development .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-dichloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Coupling: Palladium catalysts and organoboron reagents in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-Bromo-2,6-dichloroquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dichloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,6-dichloroquinoline-4-carboxylic acid is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H4BrCl2NO2

Molecular Weight

320.95 g/mol

IUPAC Name

3-bromo-2,6-dichloroquinoline-4-carboxylic acid

InChI

InChI=1S/C10H4BrCl2NO2/c11-8-7(10(15)16)5-3-4(12)1-2-6(5)14-9(8)13/h1-3H,(H,15,16)

InChI Key

NLCVAHOMLGHSLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(C(=N2)Cl)Br)C(=O)O

Origin of Product

United States

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